3-(Pyrrolidin-1-yl)-1,2,4-triazine
Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,4-triazine is a six-membered ring with three nitrogen atoms and three carbon atoms. It is a versatile scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds, which can enhance binding affinity and selectivity .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of 1,2,4-triazines often involves the use of cyanuric chloride .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The 1,2,4-triazine ring is planar due to the sp2 hybridization of its atoms.Chemical Reactions Analysis
Pyrrolidine can undergo various chemical reactions typical for secondary amines, such as the Leuckart-Wallach and Mannich reactions . The reactivity of 1,2,4-triazines depends on the substituents on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrrolidine is a liquid at room temperature and is miscible with water and conventional organic solvents .Scientific Research Applications
Hydrogen-Bonded Crystal Engineering : 3-(Pyrrolidin-1-yl)-1,2,4-triazine is used to engineer hydrogen-bonded crystals by chelating metals and creating metallotectons (Duong et al., 2011).
Oxidative Coupling in Organic Synthesis : It enables the oxidative coupling of alkanones with palladium, leading to complexes with dehydro-4-oxo-norvaline and dehydro-4-oxo (El-Abadelah et al., 2018).
Antiviral Drug Production : This compound is an important regulatory starting material in the production of the antiviral drug remdesivir (Roy et al., 2021).
Antibacterial Activity : Derivatives of this compound have shown promising antibiotic activity against drug-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, as well as Bacillus anthracis (Lv et al., 2014).
c-Met Kinase Inhibitors : 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives are potential inhibitors of c-Met kinase (Caballero et al., 2011).
Novel Heterocyclic System Formation : Its synthesis led to the creation of a new heterocyclic system, 1H-pyrrolo[2,3-e]-1,2,4-triazine (Wells et al., 1991).
Complex Formation with Lanthanides : New extracting agents like 2,6-bis(-1,2,4-triazin-3-yl)-pyridine form unusual 12-coordinate complexes with lanthanides such as Nd and Pr (Boucher et al., 2002).
Chemical Reactions and Product Formation : Its reaction with other compounds can generate a variety of products, like 2,3-dimethoxy-10-(1H-1,2,3-triazol-1-yl)-pyr (Kopchuk et al., 2015).
Amination Processes : Its reaction with ammonia leads to tele-substitution products (Chupakhin et al., 1999).
Extraction of Americium(III) : Compounds like 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine efficiently and selectively extract Am(III) from acidic solutions (Kolarik et al., 1999).
Electrochromic Applications : Tria-Py, a new monomer with electrochemical properties derived from this compound, can switch between colors in electrochromic devices (Ak et al., 2006).
Vaccinia Virus Research : Novel compounds related to this compound have shown promising characteristics against the vaccinia virus (Shabunina et al., 2021).
Ytterbium(III) PVC Membrane Electrode : This compound is used in the development of a ytterbium(III) PVC membrane electrode with excellent selectivity for Yb(3+) ions (Zamani et al., 2007).
DNA Interactions : Cobalt(III) complexes containing asymmetric ligands derived from this compound interact with DNA and promote cleavage of plasmid DNA (Wang et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSURLSIKKBOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.